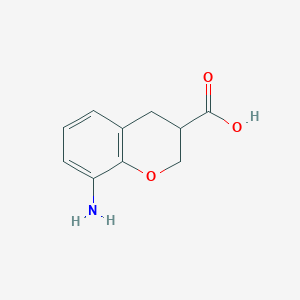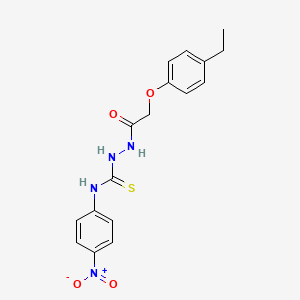
1-(4-Benzhydrylpiperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzhydrylpiperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride, also known as BRL-15572, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. BRL-15572 belongs to the class of compounds known as 5-HT1A receptor agonists, which have been shown to have anxiolytic and antidepressant effects.
Aplicaciones Científicas De Investigación
Synthesis and Receptor Antagonistic Activity
The synthesis of derivatives related to 1-(4-Benzhydrylpiperazin-1-yl)-3-(prop-2-yn-1-yloxy)propan-2-ol dihydrochloride has been explored. One study reports on the design and synthesis of derivatives with α1 receptor antagonistic activity. The method achieved a total yield above 68% and demonstrated potent receptor antagonism (Hon, 2013).
Potential Antidepressant Properties
Research into 1-aryloxy-3-piperidinylpropan-2-ols, structurally similar to this compound, has found these compounds to possess potent dual 5-HT1A receptor antagonism and serotonin reuptake inhibition. Such properties suggest potential use as antidepressants, offering a new approach beyond selective serotonin reuptake inhibitors (SSRIs) (Takeuchi et al., 2003).
Anti-Inflammatory and Analgesic Properties
A related compound, 3-(benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-1-alkyl(aryl)-2-phenylpropan-1-ols, has shown anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. This indicates potential therapeutic applications in managing pain and inflammation (Геворгян et al., 2017).
Structural Analysis and Drug Design
Structural analysis of similar arylpiperazine derivatives, which include (S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol, has been conducted. This research focuses on understanding binding mechanisms with α1A-adrenoceptor, aiding in the design of selective antagonists for potential therapeutic applications (Xu et al., 2016).
Propiedades
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3-prop-2-ynoxypropan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2.2ClH/c1-2-17-27-19-22(26)18-24-13-15-25(16-14-24)23(20-9-5-3-6-10-20)21-11-7-4-8-12-21;;/h1,3-12,22-23,26H,13-19H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFHQWQQWHLHRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC(CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(tert-Butyl) 1-ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B2407608.png)

![2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2407613.png)

![N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide](/img/structure/B2407616.png)
![tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B2407617.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2407622.png)


![Methyl 4-[(1R*,4R*)-4-aminocyclohexylamino]methyl-benzoate dihydrochloride](/img/structure/B2407626.png)
